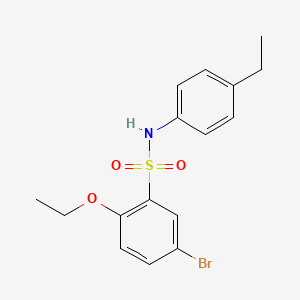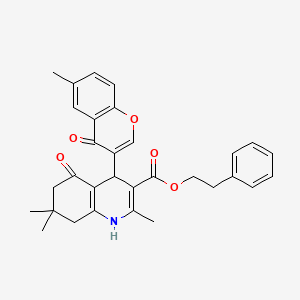
1-(3,4-dinitrophenyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dinitrophenyl)indoline, commonly known as DNPI, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular weight of 284.24 g/mol. DNPI is a derivative of indoline and contains two nitro groups and a phenyl ring. This compound is known for its ability to act as a fluorescent probe in various biochemical and physiological experiments.
作用机制
DNPI acts as a fluorescent probe by binding to proteins or other molecules of interest. When excited by light of a specific wavelength, DNPI emits light of a different wavelength, allowing for the detection of the molecule of interest. The mechanism of action of DNPI is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy between two fluorescent molecules.
Biochemical and Physiological Effects:
DNPI has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DNPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DNPI has been shown to have antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using DNPI in lab experiments is its ability to act as a fluorescent probe. This allows for the detection of molecules of interest with high sensitivity and specificity. Additionally, DNPI is relatively easy to synthesize and has a high purity. However, one limitation of using DNPI is that it may interfere with the activity of the molecule of interest, particularly if it binds irreversibly. Additionally, DNPI may have toxic effects on cells at high concentrations.
未来方向
There are many potential future directions for research involving DNPI. One area of interest is the development of new fluorescent probes based on DNPI that can be used to detect specific molecules or cellular processes. Another area of interest is the investigation of the antioxidant properties of DNPI and its potential therapeutic applications. Additionally, the use of DNPI in drug discovery and development may be an area of future research, particularly in the development of new cancer therapies.
合成方法
DNPI can be synthesized by the reaction of 3,4-dinitrobenzaldehyde with indoline in the presence of a base such as sodium methoxide. The reaction yields DNPI as a yellow crystalline solid with a high purity.
科学研究应用
DNPI has been widely used as a fluorescent probe in various biochemical and physiological experiments. It has been used to study the binding of ligands to proteins, the localization of proteins in cells, and the detection of reactive oxygen species. DNPI has also been used to study the effects of drugs on cells and to investigate the mechanisms of drug action.
属性
IUPAC Name |
1-(3,4-dinitrophenyl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-16(19)13-6-5-11(9-14(13)17(20)21)15-8-7-10-3-1-2-4-12(10)15/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSPRNQQSHQXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-[5-(4-bromophenyl)-2-furyl]-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4953730.png)
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4953737.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B4953745.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4953756.png)
![N-[2-(3-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4953760.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4953769.png)
![2-(4-ethyl-1-piperazinyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-indanecarboxamide](/img/structure/B4953772.png)
![4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B4953778.png)



![1-(3-chloro-4-methylphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953801.png)
![2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4953817.png)
![4-(2-fluorobenzyl)-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4953823.png)
